Methyl 4-chloro-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-3-methylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of Methyl 4-chloro-3-methylthiophene-2-carboxylate typically involves the reaction of 4-chloro-3-methylthiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 4-chloro-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-chloro-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Methyl 4-chloro-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 3-chloro-4-methylthiophene-2-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 4-chloro-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-4-5(8)3-11-6(4)7(9)10-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHBBLPXPQZABB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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